2-(4-Chloroanilino)-1-methylethylamine
Description
2-(4-Chloroanilino)-1-methylethylamine is a secondary amine derivative featuring a 4-chloroaniline moiety linked to a methylethylamine backbone. The amine group confers reactivity for further derivatization, while the chloroaromatic ring may enhance lipophilicity and binding affinity to biological targets.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-N-(4-chlorophenyl)propane-1,2-diamine |
InChI |
InChI=1S/C9H13ClN2/c1-7(11)6-12-9-4-2-8(10)3-5-9/h2-5,7,12H,6,11H2,1H3 |
InChI Key |
GSNJVTLTVPUCLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC=C(C=C1)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
- Amine vs. Ketone Groups: The target compound’s primary amine group contrasts with the ketone in 2-(4-Chloroanilino)-1-(4-chlorophenyl)ethanone. This difference impacts solubility (amines are more polar) and reactivity (amines undergo alkylation/acylation, while ketones participate in nucleophilic additions) .
- Heterocyclic Systems: Quinazolinone () and thiazole () derivatives introduce rigid, planar structures that enhance stability and binding to biological targets, unlike the flexible methylethylamine chain in the target compound .
- Lipophilicity: The indenone derivative () exhibits higher LogP (5.4) due to methoxy and aromatic groups, suggesting superior membrane permeability compared to the target compound .
Stability and Reactivity
- Hydrogen Bonding: The absence of hydrogen bonds in the ethanone derivative () may reduce crystallinity compared to the target compound’s amine, which can form intermolecular H-bonds .
- Oxidative Stability: The methylethylamine chain in the target compound may be susceptible to oxidation, whereas quinazolinone’s aromatic system offers greater stability .
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